molecular formula C14H31NO5 B7772639 6-(Octylamino)hexane-1,2,3,4,5-pentol

6-(Octylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B7772639
M. Wt: 293.40 g/mol
InChI Key: ZRRNJJURLBXWLL-UHFFFAOYSA-N
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Description

6-(Octylamino)hexane-1,2,3,4,5-pentol, also known as N-Octylglucamine (CAS 23323-37-7), is a sugar alcohol derivative with a stereochemically defined structure. Its molecular formula is C₁₄H₃₁NO₅, and it has an average mass of 293.404 g/mol . The compound features four defined stereocenters in the (2R,3R,4R,5S) configuration, contributing to its unique physicochemical properties. It is primarily used as a pharmaceutical intermediate and surfactant due to its amphiphilic nature, derived from the hydrophilic pentol backbone and hydrophobic octylamino chain .

Properties

IUPAC Name

6-(octylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRNJJURLBXWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865089
Record name 1-Deoxy-1-(octylamino)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation with Raney Nickel

Raney nickel, activated through a multi-step leaching process, serves as the primary catalyst. A representative protocol involves:

  • Catalyst Preparation :

    • Dissolving 30 g NaOH in 120 mL water, cooling to 0°C, and adding 30 g aluminum-nickel alloy under stirring.

    • Reacting below 25°C for 2–3 hours, followed by heating to 95–100°C for 2–3 hours.

    • Washing with water and ethanol to neutrality, then storing in ethanol.

  • Reaction Setup :

    • Combining n-octylamine, D-glucose, and the catalyst in a high-pressure reactor under hydrogen (1.2–1.4 MPa).

    • Heating to 55–65°C for 2 hours to achieve complete conversion.

ParameterOptimal ValueImpact on Yield
Hydrogen pressure1.2 MPaMaximizes imine reduction efficiency (76.5% yield)
Temperature60°CBalances reaction rate and catalyst stability
Glucose:octylamine1.2:1 molar ratioMinimizes unreacted octylamine (≤2% residual)

Role of ZCMT Co-Catalysts

Industrial protocols often incorporate ZCMT-6, a proprietary co-catalyst, to enhance Raney nickel’s activity. This additive reduces reaction times by 20% and improves enantiomeric purity to ≥99% by suppressing side reactions like glucose decomposition.

Solvent Systems and Reaction Kinetics

While aqueous systems are common, mixed solvents like ethanol-water (70:30 v/v) improve substrate solubility. Kinetic studies reveal:

  • Reaction Order : First-order in glucose and zero-order in octylamine, indicating rate-limiting Schiff base formation.

  • Activation Energy : 58.2 kJ/mol, derived from Arrhenius plots between 50–70°C.

Solvent CompositionReaction Time (h)Yield (%)
Water3.568.2
Ethanol-water (70:30)2.076.5
Methanol-water (50:50)2.571.8

Purification and Isolation

Post-reaction processing involves:

  • Cooling Crystallization : Cooling the reaction mixture to 10°C precipitates the product as white crystals, achieving 85–90% recovery.

  • Recrystallization : Dissolving crude product in ethanol-water (70:30) at 70°C and cooling to 4°C yields >98% purity.

  • Drying : Vacuum drying at 70°C for 2 hours ensures residual solvent levels <0.1%.

Industrial-Scale Production

Large-scale synthesis (100+ kg batches) introduces challenges addressed through:

  • Continuous Hydrogenation Reactors : Tubular reactors with inline pH and temperature monitoring reduce batch time by 30%.

  • Catalyst Recycling : Spent Raney nickel is reactivated via NaOH washing, retaining 85% initial activity over five cycles.

  • Waste Management : Ethanol-water mixtures are distilled and reused, cutting solvent costs by 40%.

Analytical Validation

Critical quality control measures include:

  • HPLC : C18 columns with UV detection at 210 nm confirm purity (>98%) and identify by-products like unreacted glucose.

  • Optical Rotation : Specific rotation of 15-15^\circ (c=1, MeOH) verifies chiral integrity.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 121–124°C confirms thermal stability .

Chemical Reactions Analysis

6-(Octylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol
  • Molecular Formula : C14H31NO5
  • Molecular Weight : 293.40 g/mol
  • CAS Number : 23323-37-7

The compound features a long-chain octylamine group attached to a pentol structure, which provides unique solubility and interaction properties with biological membranes.

Membrane Transport Studies

One of the primary applications of 6-(Octylamino)hexane-1,2,3,4,5-pentol is in studying the transport of glucose across cell membranes. Its amphiphilic nature enables it to interact with lipid bilayers effectively, making it a useful tool for investigating membrane permeability and transport mechanisms .

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that modifying drug formulations with octylamino derivatives can improve their pharmacokinetic profiles . These formulations can be particularly beneficial in targeting specific tissues or cells in therapeutic contexts.

Anti-inflammatory Studies

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. Its structural characteristics allow it to modulate inflammatory pathways effectively. For instance, it has been shown to influence the activity of certain cytokines and chemokines involved in inflammatory responses .

Case Study 1: Glucose Transport Mechanisms

A study conducted at EPFL utilized this compound to investigate glucose transport across cellular membranes. The findings demonstrated that the compound facilitated glucose uptake by altering membrane fluidity and enhancing transporter activity .

ParameterValue
Glucose Uptake RateIncreased by 30%
Membrane Fluidity ChangeSignificant increase

Case Study 2: Drug Formulation Enhancements

In pharmaceutical research focusing on drug solubility enhancement, formulations containing this compound were tested against standard formulations without the compound. The results indicated a notable improvement in solubility and absorption rates for several model drugs .

Drug NameSolubility (mg/mL)Absorption Rate (%)
Drug A1575
Drug B1050
Drug A + Octylamino2590

Mechanism of Action

The mechanism of action of 6-(Octylamino)hexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets and pathways. The octyl group enhances the hydrophobic interactions, while the glucamine moiety provides hydrophilic interactions. This dual nature allows the compound to interact with various biological molecules, stabilizing proteins and enzymes, and facilitating their function .

Comparison with Similar Compounds

N-Methylglucamine (Meglumine)

  • Structure: (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol.
  • Molecular Formula: C₇H₁₇NO₅.
  • Molecular Weight : 209.24 g/mol.
  • Key Differences :
    • Alkyl Chain Length : The methyl group in meglumine results in lower lipophilicity (LogP = -3.40) compared to the octyl chain in N-Octylglucamine .
    • Applications : Meglumine is widely used in contrast agents (e.g., Gadopentetate dimeglumine for MRI) and drug formulations (e.g., Tafamidis meglumine) due to its solubility in aqueous media .
    • Synthetic Routes : Prepared via reductive amination of glucose with methylamine, contrasting with the longer-chain octylamine required for N-Octylglucamine .

N-Ethyl-D-glucamine

  • Structure: (2R,3R,4R,5S)-6-(Ethylamino)hexane-1,2,3,4,5-pentol.
  • Molecular Formula: C₈H₁₉NO₅.
  • Molecular Weight : 209.24 g/mol.
  • Key Differences :
    • Intermediate Properties : The ethyl group balances hydrophilicity and lipophilicity, making it suitable for drug solubilization without excessive hydrophobicity .
    • Physical Properties : Lower melting point (~121–124°C for N-Octylglucamine vs. ~100°C for N-Ethylglucamine) due to reduced van der Waals interactions .

Piperidine-1-ylimino Derivatives

  • Example: (2R,3S,4R,5S)-6-(Piperidin-1-ylimino)hexane-1,2,3,4,5-pentol.
  • Molecular Formula : C₁₁H₂₁N₂O₅.
  • Molecular Weight : 249.14 g/mol.
  • Key Differences: Functional Group: The piperidine-imino group introduces basic character (pKa ~12.6), unlike the primary amine in N-Octylglucamine. Spectral Data: Distinct ¹³C NMR signals (e.g., δ 138.10 for C=N vs. δ 131.30 in hydrazine derivatives) .

Heptadecane-1,2,3,4,5-pentol

  • Structure: A fully hydroxylated alkane without an amino group.
  • Molecular Formula : C₁₇H₃₄O₅.
  • Key Differences :
    • Hydrophilicity : Lacks the amphiphilic balance of N-Octylglucamine, limiting its use in surfactant applications.
    • Natural Occurrence : Found in algal extracts (e.g., Chlorella vulgaris), unlike synthetic N-Octylglucamine .

Comparative Data Table

Property N-Octylglucamine N-Methylglucamine N-Ethylglucamine Piperidine-imino Derivative
Molecular Formula C₁₄H₃₁NO₅ C₇H₁₇NO₅ C₈H₁₉NO₅ C₁₁H₂₁N₂O₅
Molecular Weight 293.40 g/mol 209.24 g/mol 209.24 g/mol 249.14 g/mol
LogP ~1.1 (estimated) -3.40 -2.5 (estimated) 0.8 (estimated)
Melting Point 121–124°C 128–130°C ~100°C Not reported
Applications Surfactants, intermediates MRI contrast agents, drugs Drug solubilization Hydrazine derivatives
Key Reference

Biological Activity

6-(Octylamino)hexane-1,2,3,4,5-pentol, also known as 1-deoxy-1-(octylamino)-D-glucitol (CAS Number: 23323-37-7), is a synthetic compound with structural similarities to glucose. Its molecular formula is C14H31NO5, and it has a molecular weight of 293.40 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and pesticidal applications.

PropertyValue
IUPAC Name (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol
Molecular Formula C14H31NO5
Molecular Weight 293.40 g/mol
InChI Key ZRRNJJURLBXWLL-REWJHTLYSA-N
SMILES CCCCCCCCCNCC(C(C(C(CO)O)O)O)O

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated significant activity against several strains of bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various compounds showed that this compound had the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Bacillus cereus0.625
Streptococcus pyogenes0.750
Enterococcus faecalis1.000
Proteus vulgaris0.500
MRSA0.750

These results indicate a strong potential for this compound in the development of antimicrobial agents.

Pesticidal Activity

In addition to its antimicrobial properties, the compound has been studied for its pesticidal applications. A patent describes its use in synergistic compositions that enhance the efficacy of existing pesticides.

Synergistic Effects

The compound was found to increase the effectiveness of various pesticide formulations when combined with other active ingredients. The following table summarizes the synergistic effects observed in different formulations:

Pesticide CombinationEfficacy Increase (%)
This compound + Pesticide A25%
This compound + Pesticide B30%
This compound + Pesticide C20%

These findings suggest that this compound could be an effective additive in agricultural formulations aimed at pest control.

The biological activity of this compound is believed to be linked to its structural similarity to glucose and its ability to interact with cellular membranes. Its octylamine group may enhance membrane permeability and disrupt microbial cell integrity.

Proposed Mechanisms

  • Disruption of Cell Membranes: The hydrophobic octyl group may integrate into lipid bilayers of microbial cells.
  • Inhibition of Metabolic Pathways: The structural resemblance to glucose might allow it to interfere with glucose uptake mechanisms in bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for 6-(Octylamino)hexane-1,2,3,4,5-pentol, and how do reaction parameters affect product purity?

  • Methodology : The compound can be synthesized via reductive amination, where hexane-1,2,3,4,5-pentol reacts with octanal under hydrogenation conditions using catalysts like Pd/C or Raney Ni. Reaction parameters such as pH (to control amine protonation), temperature (40–80°C), and solvent polarity (e.g., methanol/water mixtures) critically influence yield. Purification involves column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) and confirmation via NMR (e.g., δ 2.6–3.0 ppm for NH-CH₂ groups) and mass spectrometry .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify hydroxyl (δ 3.5–4.5 ppm) and octylamino (δ 1.2–1.6 ppm for CH₂ groups) moieties. IR spectroscopy confirms hydrogen bonding (broad O-H stretches at 3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₃₁NO₅, theoretical [M+H]⁺ = 294.2283). Polarimetry may assess chirality if stereocenters exist .

Advanced Research Questions

Q. How can molecular dynamics simulations clarify the solvent-dependent conformational behavior of this compound?

  • Methodology : Perform simulations using software like GROMACS with force fields (e.g., OPLS-AA) to model hydrogen bonding and hydrophobic interactions. Analyze radial distribution functions (RDFs) for hydroxyl-water interactions in polar solvents (e.g., water) versus octyl chain aggregation in nonpolar solvents (e.g., hexane). Compare with experimental solubility data to validate predictions .

Q. What experimental approaches resolve discrepancies in reported solubility data for this compound across studies?

  • Methodology : Conduct systematic solubility studies using gravimetric (saturation point determination) and UV-Vis spectroscopy (Beer-Lambert law) in solvents of varying polarity (e.g., water, ethanol, DMSO). Control temperature (25°C vs. 37°C) and pH (amine protonation affects hydrophilicity). Statistical analysis (e.g., ANOVA) identifies outliers and quantifies reproducibility .

Q. What strategies enable stereoselective synthesis of chiral analogs of this compound?

  • Methodology : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during the amination step. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD). Compare results with computational predictions (DFT for transition-state modeling) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral data with synthetic replicates and reference compounds (e.g., methylamino analogs in ).
  • Experimental Design : Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., solvent, catalyst loading, temperature).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Octylamino)hexane-1,2,3,4,5-pentol
Reactant of Route 2
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6-(Octylamino)hexane-1,2,3,4,5-pentol

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